molecular formula C17H17BrN4S B10941331 3-[(3-bromobenzyl)sulfanyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-4-amine

3-[(3-bromobenzyl)sulfanyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10941331
M. Wt: 389.3 g/mol
InChI Key: OAQCGDRHDLRNPL-UHFFFAOYSA-N
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Description

3-[(3-BROMOBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-BROMOBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via nucleophilic substitution reactions using bromobenzyl halides.

    Attachment of the Phenethyl Group: The phenethyl group can be attached through alkylation reactions using phenethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(3-BROMOBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

3-[(3-BROMOBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE: has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-[(3-BROMOBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl and phenethyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or block receptor sites, leading to its observed biological effects.

Comparison with Similar Compounds

3-[(3-BROMOBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE: can be compared with other similar compounds, such as:

The uniqueness of 3-[(3-BROMOBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H17BrN4S

Molecular Weight

389.3 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-(2-phenylethyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H17BrN4S/c18-15-8-4-7-14(11-15)12-23-17-21-20-16(22(17)19)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12,19H2

InChI Key

OAQCGDRHDLRNPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(N2N)SCC3=CC(=CC=C3)Br

Origin of Product

United States

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